MAO-A Inhibition: Superior Potency of the 5,6-Dichloro Congener
In a comparative SAR study, the 5,6-dichloro derivative of 3,4-dihydroquinolin-2(1H)-one exhibits a 7-fold improvement in potency against recombinant human monoamine oxidase A (MAO-A) compared to its 5-chloro analog. This highlights the critical role of the second chlorine atom in enhancing binding affinity [1].
| Evidence Dimension | Inhibition of recombinant human MAO-A |
|---|---|
| Target Compound Data | IC50 = 28.9 μM |
| Comparator Or Baseline | 5-Chloro-3,4-dihydroquinolin-2(1H)-one (IC50 = 203.6 μM) |
| Quantified Difference | 7.0-fold increase in potency |
| Conditions | Inhibition of kynuramine to 4-hydroxyquinoline conversion after 20 mins by fluorometry [1] |
Why This Matters
This direct potency advantage makes the 5,6-dichloro compound the preferred starting point for neurochemistry-focused projects targeting MAO-A, potentially reducing the required dose and improving therapeutic index in CNS disorders.
- [1] Mostert, S.; Petzer, A.; Petzer, J.P. Inhibition of monoamine oxidase by 3,4-dihydro-2(1H)-quinolinone derivatives. Bioorganic & Medicinal Chemistry Letters, 2015, 25(6), 1208-1212. DOI: 10.1016/j.bmcl.2015.02.012. Data from TargetMine/ChEMBL: CHEMBL86905. View Source
